2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol
Description
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)-4-methylphenol |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-12(15)10(6-8)11-7-9(2)13-14(11)3/h4-7,15H,1-3H3 |
InChI Key |
ZWOFVPUAFCZJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-methylphenol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group at position 2 of the aromatic ring is the most reactive site, enabling the following transformations:
Etherification
Reaction with alkyl halides (e.g., methyl iodide) in alkaline media forms phenolic ethers. For example:
Conditions : Ethanol solvent, reflux at 60–80°C, 6–8 hours .
Esterification
Acylation with acetyl chloride or acetic anhydride produces phenolic esters:
Yield : ~75–85% under anhydrous conditions.
Oxidation
Oxidizing agents like potassium permanganate (KMnO₄) convert the phenolic group to a para-quinone structure:
Side products : Partial ring hydroxylation may occur under prolonged oxidation.
Reactions Involving the Pyrazole Ring
The 1,3-dimethylpyrazole moiety participates in electrophilic substitutions and coordination chemistry:
Electrophilic Substitution
The pyrazole’s nitrogen lone pairs direct electrophiles to the C4 position:
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Bromination | Br₂ in CH₃COOH | 4-Bromo-1,3-dimethylpyrazole derivative | 25°C, 2 hours |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative | 0–5°C, 30 minutes |
Note : Methyl groups at C1 and C3 hinder reactivity at adjacent positions .
Coordination with Metal Ions
The pyrazole nitrogen acts as a ligand, forming complexes with transition metals like Cu(II) and Fe(III):
Applications : These complexes exhibit enhanced catalytic activity in oxidation reactions .
Functionalization of Methyl Groups
The methyl groups on the pyrazole and phenol rings show limited reactivity but can undergo oxidation under extreme conditions:
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| 4-Methylphenol methyl | KMnO₄, H₂SO₄, Δ | 4-Carboxyphenyl derivative | <10% |
| 1,3-Dimethylpyrazole methyl | CrO₃, acetic acid | Carboxylic acid derivative | Trace |
Challenges : Low yields due to steric hindrance and stability issues .
Condensation Reactions
The phenolic hydroxyl group reacts with aldehydes in the presence of acid catalysts:
Example : Condensation with formaldehyde produces a methylene-bridged dimer .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrazole compounds exhibit significant cytotoxic effects on various cancer cell lines. A study indicated that specific derivatives of pyrazole, similar to 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol, can induce apoptosis in glioma cells, suggesting a mechanism for cancer treatment through cell cycle arrest .
Table 1: Cytotoxic Effects of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis |
| 5-FU | C6 | 8.34 | Apoptosis |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that certain pyrazole derivatives can inhibit the growth of bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .
Material Science Applications
In addition to biological applications, 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol has potential uses in material science due to its stability and reactivity. It can serve as a building block for synthesizing polymers and other materials with specific properties.
Case Study 1: Anticancer Research
A comprehensive study focused on synthesizing and testing various pyrazole derivatives for anticancer activity revealed that modifications to the pyrazole structure could enhance efficacy against glioma cells. The study utilized flow cytometry to analyze cell cycle phases and confirmed that certain derivatives led to significant cell cycle arrest in the G0/G1 phase .
Case Study 2: Antimicrobial Testing
In another case study, researchers evaluated the antimicrobial activity of different pyrazole compounds against common pathogens. The results indicated that some derivatives exhibited potent inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine: This compound shares the pyrazole core but has different substituents, leading to distinct chemical and biological properties.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with unique substituents that confer different reactivity and applications.
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the pyrazole and phenol moieties allows for diverse interactions with biological targets and makes it a versatile compound for various applications.
Biological Activity
2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol, a compound featuring a pyrazole moiety, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol typically involves the reaction of 4-methylphenol with appropriate pyrazole derivatives. The following general procedure outlines the synthesis:
- Reagents :
- 4-methylphenol
- 1,3-dimethyl-1H-pyrazole
- Catalysts (if necessary)
- Procedure :
- Mix the reagents in a suitable solvent.
- Heat the mixture under reflux for several hours.
- Purify the product through crystallization or chromatography.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar pyrazole derivatives showed competitive antifungal activity against various strains compared to standard antibiotics like cycloheximide .
| Compound | Activity | Reference |
|---|---|---|
| 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol | Antifungal | |
| Pyrazole derivatives | Antibacterial (E. coli) |
Anti-inflammatory and Analgesic Properties
Pyrazolone derivatives have been explored for their anti-inflammatory and analgesic effects. A study highlighted that modifications of pyrazolone structures can lead to non-ulcerogenic anti-inflammatory agents . The specific activity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol in this context remains to be fully elucidated but suggests potential therapeutic applications.
The biological mechanisms underlying the activity of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol involve inhibition of key enzymes and pathways associated with inflammation and microbial resistance. Pyrazole compounds generally interact with targets such as cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to reduced inflammatory responses .
Case Study 1: Antifungal Activity
A comparative study evaluated the antifungal properties of various pyrazole derivatives against Candida albicans. The results indicated that compounds with a pyrazole structure exhibited higher efficacy than traditional antifungals, suggesting that 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol may also possess similar properties .
Case Study 2: Anti-inflammatory Effects
In a controlled trial assessing the analgesic effects of pyrazolone derivatives, it was found that certain modifications enhanced their efficacy while reducing gastrointestinal side effects. This supports the hypothesis that 2-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylphenol could be developed as a safer alternative for pain management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
